molecular formula C25H18O9 B2640890 Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate CAS No. 637752-55-7

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate

Cat. No. B2640890
CAS RN: 637752-55-7
M. Wt: 462.41
InChI Key: NYGYUGCGMDJUAK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate is a useful research compound. Its molecular formula is C25H18O9 and its molecular weight is 462.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate and its derivatives are synthesized through various chemical reactions, involving key steps like Claisen condensation, and are used to produce compounds with potential antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. For instance, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol medium affords naphtho[2,1-b]furan-2-carbohydrazide. This product then reacts with chalcones in the presence of acetic acid as a catalyst in dioxane to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, which are evaluated for their antimicrobial and other biological activities (Kumaraswamy et al., 2008).

Reaction with Carbenoids

In another study, ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts with chloroacetone under basic conditions to produce products of cyclo-propanation of the chromone 2,3-double bond as well as representing a novel ring system. The study discusses the reactivity of chromone-2-carboxylic esters with carbenoids, shedding light on the formation of novel compounds with potential chemical applications (Dicker et al., 1984).

Biological Profile of Enantiomers

The synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a compound related to the class of chemicals , were also studied. The enantiomers show significant binding profile differences at various receptors, indicating the importance of stereochemistry in the biological activity of these compounds (Quaglia et al., 1996).

Heterocyclic Formation

Ethyl 1,2,4-trioxo-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates reacted with ethyl (2Z)-[2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene]acetates to form ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2H-1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, showcasing the intricate chemistry and the formation of heterocyclic compounds (Kobelev et al., 2020).

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O9/c1-2-29-25(28)23-21(14-5-8-17-20(12-14)32-11-10-31-17)22(26)16-7-6-15(13-19(16)34-23)33-24(27)18-4-3-9-30-18/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGYUGCGMDJUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate

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